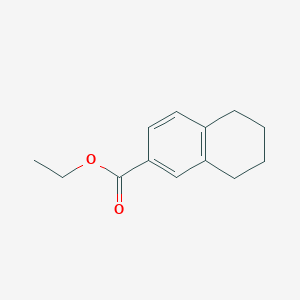

Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS: 105482-57-3) is a bicyclic ester derivative comprising a partially saturated naphthalene ring system with an ethoxycarbonyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, fragrances, and bioactive molecules. Its structure combines the rigidity of the tetrahydronaphthalene core with the reactivity of the ester moiety, enabling diverse functionalization. The compound is typically synthesized via esterification of the corresponding carboxylic acid or through base-mediated condensation reactions, as evidenced in the preparation of structurally related derivatives .

Properties

IUPAC Name |

ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTABKSKVASQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position of the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid or ketones.

Reduction: Formation of 5,6,7,8-tetrahydronaphthalene-2-methanol.

Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include esters, ketones, and hydroxylated derivatives of the tetrahydronaphthalene framework. These compounds differ in substituents, which significantly influence their physical properties, reactivity, and biological activity.

Physical and Chemical Properties

- Solubility: The parent ester exhibits moderate solubility in organic solvents (e.g., ethanol, ethyl acetate). Hydroxylated analogs (e.g., 1-hydroxy derivatives) show increased polarity and aqueous solubility .

- Thermal Stability: Methyl-substituted analogs (e.g., AHTN–COOMe) demonstrate higher stability due to steric hindrance from methyl groups, as evidenced by detailed X-ray crystallography .

- Reactivity: Electron-withdrawing groups (e.g., 8-oxo) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution. In contrast, hydroxyl groups enable hydrogen bonding, influencing crystallization behavior .

Biological Activity

Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and notable biological effects based on various studies.

Structural Characteristics

- Molecular Formula : C13H16O3

- Molecular Weight : 232.27 g/mol

- SMILES Notation : CCOC(=O)C1=C(C2=CCCCC2=C1)C=C(O)C(=O)O

The compound features a tetrahydronaphthalene core with a carboxylate group and an ethyl ester functionality. These structural elements contribute to its reactivity and interactions with biological systems.

Synthesis Methods

This compound can be synthesized through several methods involving the reaction of naphthalene derivatives. Common approaches include:

- Nitration : Introduction of nitro groups followed by reduction.

- Hydrolysis : Conversion of esters to carboxylic acids.

- Cyclization Reactions : Formation of cyclic structures that enhance biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound has demonstrated antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

- Tumor Inhibition : A study indicated that derivatives of this compound exhibited inhibitory effects on liver cancer cells (HepG-2), suggesting potential in cancer therapy .

- Cardiovascular Applications : Research has explored the use of related compounds in managing hypertension and other cardiovascular conditions due to their vasodilating properties.

- Mechanism of Action : The mechanism involves interaction with specific molecular targets and pathways that affect cellular processes such as enzyme activity and signal transduction.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | C13H14O3 | Contains a ketone group |

| Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate | C13H14O3 | Exhibits distinct structural properties affecting biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.